4-Amino-2,6-dichloronicotinamide
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Description
Synthesis Analysis
Several synthetic routes exist for the preparation of 4-Amino-2,6-dichloronicotinamide. One method involves the cyclization of 4-amino-2,6-dihydroxypyrimidine sodium salt , which is derived from methyl cyanoacetate, urea, and sodium methylate. Subsequent methylation with dimethyl sulfate yields the desired compound .
Another approach utilizes oxidation of 2,6-dichloropyridine as a starting material, followed by nitration and reduction to yield this compound .
Molecular Structure Analysis
The molecular structure of this compound features a six-membered pyridine ring with amino (NH2) and dichloro (Cl) substituents at specific positions. The indole-like structure of the pyridine ring contributes to its unique biochemical interactions .
Chemical Reactions Analysis
The compound’s chemical reactivity is crucial for understanding its behavior. While specific reactions may vary, this compound can participate in various transformations, including cyclization reactions and modifications of its indole side chain. These reactions influence its biological activity and potential applications .
Physical and Chemical Properties Analysis
Future Directions
: Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives : Synthesis routes of 4-Amino-2,6-dichloronicotinamide : Preparation method of 4-amino-2,6-dimethoxypyrimidine : Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines
Properties
CAS No. |
918898-03-0 |
---|---|
Molecular Formula |
C6H5Cl2N3O |
Molecular Weight |
206.03 g/mol |
IUPAC Name |
4-amino-2,6-dichloropyridine-3-carboxamide |
InChI |
InChI=1S/C6H5Cl2N3O/c7-3-1-2(9)4(6(10)12)5(8)11-3/h1H,(H2,9,11)(H2,10,12) |
InChI Key |
BCAWPWJQMQNACW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)N)N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)N)N |
Origin of Product |
United States |
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